Octylboronic acid

Vue d'ensemble

Description

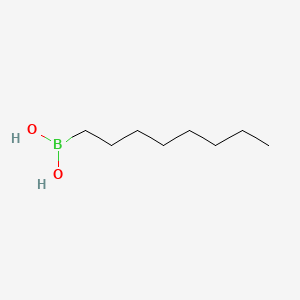

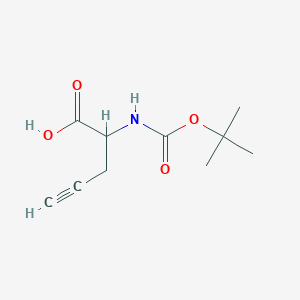

Octylboronic acid is an organic compound with the molecular formula C8H19BO2 . It is a solid substance with a molecular weight of 158.05 . It is used as an organic chemical synthesis intermediate .

Molecular Structure Analysis

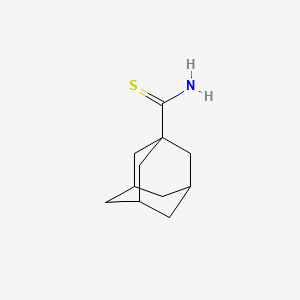

The molecular structure of Octylboronic acid consists of an octyl group (a chain of 8 carbon atoms) attached to a boronic acid group . The InChI code for Octylboronic acid is 1S/C8H19BO2/c1-2-3-4-5-6-7-8-9(10)11/h10-11H,2-8H2,1H3 .

Chemical Reactions Analysis

Boronic acids, including Octylboronic acid, are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions . They are particularly well-studied in cis-diol conjugation reactions .

Physical And Chemical Properties Analysis

Octylboronic acid is a solid substance . It has a molecular weight of 158.05 . The density of Octylboronic acid is approximately 0.9±0.1 g/cm3 . It has a boiling point of 262.6±23.0 °C at 760 mmHg . The vapor pressure of Octylboronic acid is 0.0±1.2 mmHg at 25°C .

Applications De Recherche Scientifique

Glucose-Responsive Materials for Drug Delivery

- Application : Phenylboronic acid derivatives, closely related to octylboronic acid, are widely studied for constructing glucose-responsive systems for insulin delivery.

- Research Insight : Advances in synthesizing phenylboronic acid-based glucose-responsive materials, including nanogels and micelles, have shown potential in drug delivery applications.

- Reference : (Ma & Shi, 2014).

Advanced Bio-Applications

- Application : Phenylboronic acid-decorated polymeric nanomaterials, a category that includes octylboronic acid derivatives, have important diagnostic and therapeutic applications.

- Research Insight : These materials interact with biological molecules like glucose and sialic acid, making them useful in drug delivery systems and biosensors.

- Reference : (Lan & Guo, 2019).

Protein Digestion

- Application : Octylic acid, which is structurally similar to octylboronic acid, has been used in protein digestion.

- Research Insight : Its role as an antifoaming agent in protein digestion shows utility in precision, recovery, and contrast enhancement.

- Reference : (Zhou Ya, 2001).

Chemical Properties and Reactions

- Application : The study of phenylboronic compounds, including derivatives like octylboronic acid, is crucial in organic synthesis and materials science.

- Research Insight : Understanding the properties, like Lewis acidity and hydrolytic stability, of these compounds aids in applications across chemistry and biology.

- Reference : (Gozdalik et al., 2017).

Tumor-Targeting for Gene Therapy

- Application : Phenylboronic acid-modified polymers, a group that includes octylboronic acid derivatives, have potential in gene therapy targeting cancer cells.

- Research Insight : These compounds can facilitate the delivery of genetic material to tumor cells, influencing cell behavior and therapeutic outcomes.

- Reference : (Yang et al., 2019).

Nanostructure and Interfacial Interaction Studies

- Application : Understanding the nanostructure and interfacial interactions of phenylboronic acid functionalized materials, which include octylboronic acid derivatives, is crucial in nanotechnology.

- Research Insight : Techniques like solid-state NMR provide insights into the morphology, size, and dynamics of such nanoparticles, which are important for drug and gene delivery.

- Reference : (Wang et al., 2014).

Safety and Hazards

Orientations Futures

Boronic acids, including Octylboronic acid, are finding increasing applications in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their use in various sensing applications . The exploration of novel chemistries using boron is expected to fuel emergent sciences .

Mécanisme D'action

Target of Action

Octylboronic acid, a boronic acid derivative, primarily targets molecules with diol and polyol motifs . This is due to the ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols . The targets of Octylboronic acid include biological materials and natural products including saccharides and polysaccharides, nucleic acids, metal ions, and neurotransmitters like dopamine .

Mode of Action

The interaction of Octylboronic acid with its targets involves the formation of five-membered boronate esters with diols . This interaction mimics certain biological processes such as protein-substrate interactions . In the context of Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction, Octylboronic acid plays a crucial role .

Biochemical Pathways

Octylboronic acid affects various biochemical pathways. It interferes in signaling pathways, enzyme inhibition, and cell delivery systems . It also plays a role in the synthesis of small chemical receptors . Furthermore, Octylboronic acid can be converted to various intermediates of glycolysis and the citric acid cycle, allowing it to enter the cellular respiration pathway .

Pharmacokinetics

It is known that octylboronic acid is a solid at room temperature . It is insoluble in water , which may impact its absorption and distribution in the body

Result of Action

The molecular and cellular effects of Octylboronic acid’s action are diverse. It has been used as a biochemical tool for various purposes, including the sensing and detection of analytes . It also plays a role in the interference of signaling pathways and enzyme inhibition . Furthermore, Octylboronic acid has been used in cell delivery systems .

Action Environment

The action, efficacy, and stability of Octylboronic acid can be influenced by various environmental factors. For instance, its insolubility in water may affect its distribution and efficacy in aqueous environments within the body. Additionally, Octylboronic acid is sensitive to air , which could potentially impact its stability and effectiveness

Propriétés

IUPAC Name |

octylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19BO2/c1-2-3-4-5-6-7-8-9(10)11/h10-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFRVXOKPXCXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409368 | |

| Record name | Octylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octylboronic acid | |

CAS RN |

28741-08-4 | |

| Record name | B-Octylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28741-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Octylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does octylboronic acid interact with the enzyme PvdQ, and what are the downstream effects of this interaction?

A1: Octylboronic acid acts as a potent inhibitor of the enzyme PvdQ, which plays a dual role in Pseudomonas aeruginosa: siderophore biosynthesis and quorum quenching.

Q2: How does the chain length of alkylboronic acids affect their potency as inhibitors of PvdQ?

A2: Research has shown a clear correlation between the chain length of n-alkylboronic acids and their potency as PvdQ inhibitors []. A homologation series of these compounds revealed a remarkable increase in binding affinity with increasing chain length.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)